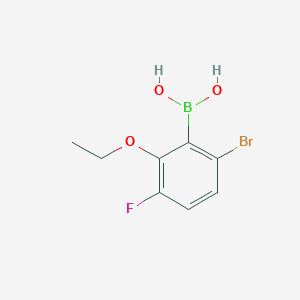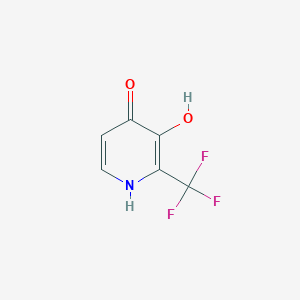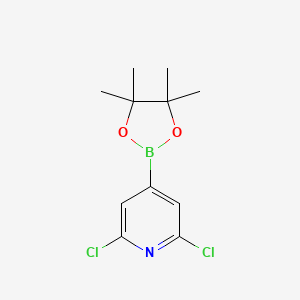![molecular formula C12H18N2O2S B1387152 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 942474-66-0](/img/structure/B1387152.png)
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
Descripción general
Descripción
The compound “1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine” contains a piperazine ring, which is a heterocyclic amine, and a phenyl ring with a methylsulfonyl group attached. Piperazine rings are common in many pharmaceuticals and have various biological activities. The methylsulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring and the phenyl ring in different planes due to the sp3 hybridization of the nitrogen atoms in the piperazine ring and the sp2 hybridization of the carbon atoms in the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing methylsulfonyl group on the phenyl ring. This could make the compound more reactive towards nucleophiles .Aplicaciones Científicas De Investigación
Anti-HIV Research
Derivatives of this compound have been evaluated for their potential as anti-HIV-1 inhibitors, showing promising results in inhibitory activity against the virus .
COX Inhibition
It has been used in vitro cyclooxygenase (COX) inhibition assays, which are important for developing anti-inflammatory drugs .
Antibacterial Therapeutics
Hybrid antimicrobials containing this compound have shown emergent antibacterial activity, representing a promising strategy in antibacterial therapy .
Proteomics Research
As a biochemical for proteomics research, this compound is used to study proteins and their functions, which is fundamental in understanding diseases and developing new therapies .
Apoptosis-Inducing Agents
It may be used in the synthesis of compounds with potent apoptosis-inducing ability, which is significant in cancer research for developing treatments that can selectively induce death in cancer cells .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-(4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQXMRUTQDUJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



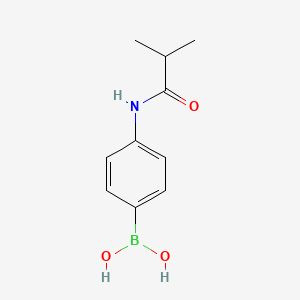
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
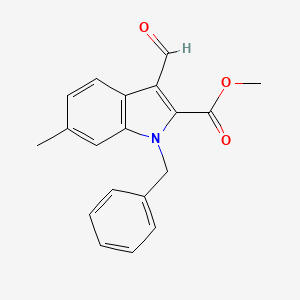
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
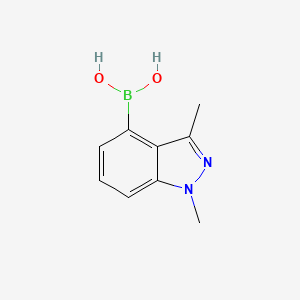
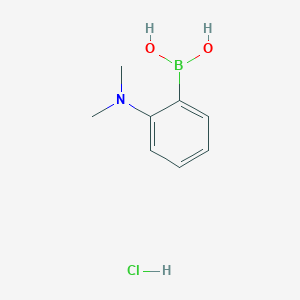
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)
![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
